1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a dimethoxyphenyl group and an ethylsulfonyl substituent The addition of oxalic acid forms a salt, enhancing its solubility and stability
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.C2H2O4/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-11-14(20-2)5-6-15(13)21-3;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHVXQLAPFVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable reducing agent to form 2,5-dimethoxybenzyl alcohol.
Attachment to Piperazine: The 2,5-dimethoxybenzyl alcohol is then reacted with piperazine in the presence of a catalyst to form 1-[(2,5-dimethoxyphenyl)methyl]piperazine.
Introduction of the Ethylsulfonyl Group: The final step involves the sulfonation of the piperazine derivative with ethylsulfonyl chloride under basic conditions to yield 1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine.
Formation of the Oxalic Acid Salt: The compound is then treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine
- 1-[(2,5-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine
- 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylmorpholine
Uniqueness: 1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, enhances its solubility and stability compared to similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
